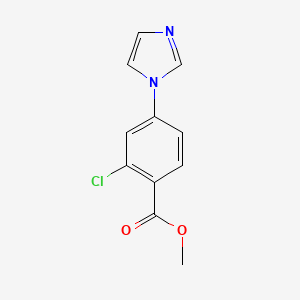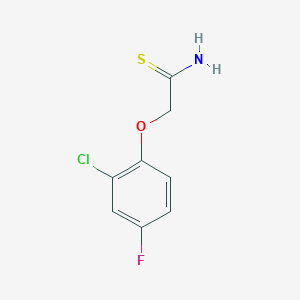
2-(2-Fluorophenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)morpholine is a chemical compound with the CAS Number: 1017480-65-7 . It has a molecular weight of 181.21 . The IUPAC name for this compound is 2-(2-fluorophenyl)morpholine .
Synthesis Analysis
Morpholines, including 2-(2-Fluorophenyl)morpholine, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The InChI code for 2-(2-Fluorophenyl)morpholine is 1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 . This indicates that the compound contains 10 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .
Physical And Chemical Properties Analysis
2-(2-Fluorophenyl)morpholine is an oil at room temperature . The compound is stable under normal temperatures and pressures .
Wissenschaftliche Forschungsanwendungen
Morpholine Compounds in Scientific Research
Morpholine, which is a part of the “2-(2-Fluorophenyl)morpholine” compound you mentioned, is widely used in organic synthesis . It’s a building block in the preparation of various biologically relevant compounds and pharmaceuticals . Here are some general applications of morpholine compounds:
-
Synthesis of Biologically Relevant Compounds
- Morpholine is frequently found in biologically active molecules and pharmaceuticals . It’s used in the synthesis of these compounds from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
- The methods of synthesis generally involve coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
- The results of these syntheses are various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs .
-
Preparation of Pharmaceuticals
- Morpholine is used in the preparation of the antibiotic linezolid, the anticancer agent gefitinib (Iressa), and the analgesic dextromoramide .
- The specific methods of preparation would depend on the individual pharmaceutical compound, but they generally involve organic synthesis techniques using morpholine as a building block .
-
Use as a Solvent in Chemical Reactions
Safety And Hazards
The safety information for 2-(2-Fluorophenyl)morpholine includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Zukünftige Richtungen
The future directions for research on 2-(2-Fluorophenyl)morpholine and similar compounds are promising. The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Further landmark achievements are expected in the fields of fluorination and fluoroalkylation as organofluorine compounds are used increasingly in everyday applications .
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQOCFSZEFFTKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)morpholine | |
CAS RN |
1017480-65-7 |
Source


|
| Record name | 2-(2-fluorophenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1358513.png)
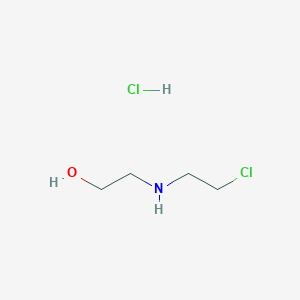
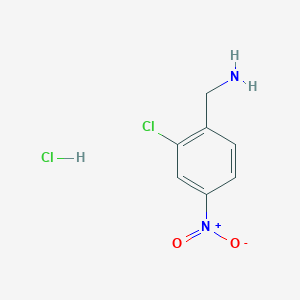

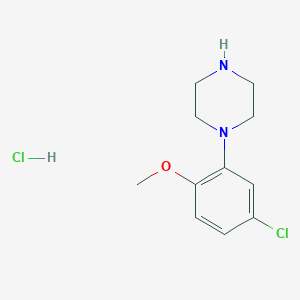
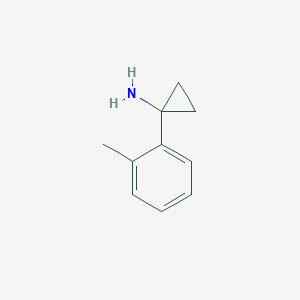

![2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid](/img/structure/B1358529.png)



![4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1358534.png)
